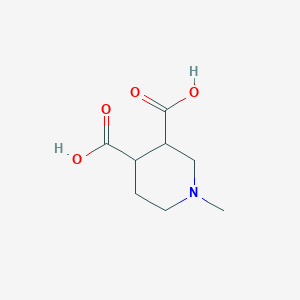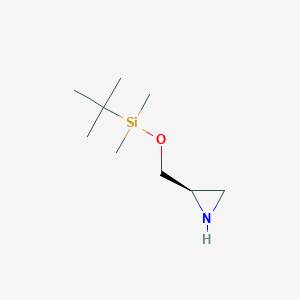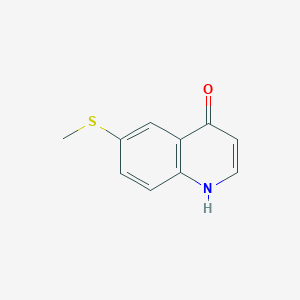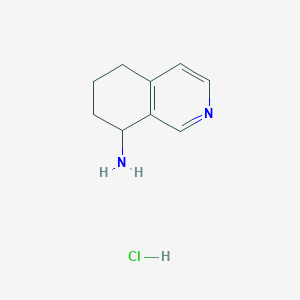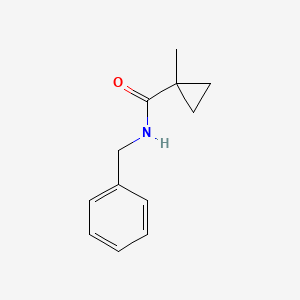
5-Nitroquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitroquinolin-6-amina es un compuesto aromático heterocíclico con la fórmula molecular C₉H₇N₃O₂. Es un derivado de la quinolina, caracterizado por la presencia de un grupo nitro en la posición 5 y un grupo amino en la posición 6 del anillo de quinolina. Este compuesto es de gran interés debido a sus diversas aplicaciones en química medicinal, química orgánica sintética y química industrial .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-Nitroquinolin-6-amina típicamente implica la nitración de derivados de quinolina seguida de pasos de reducción y aminación. Un método común incluye la nitración de 6-aminoquinolina usando ácido nítrico y ácido sulfúrico para introducir el grupo nitro en la posición 5. La reacción se lleva a cabo bajo condiciones de temperatura controlada para evitar la sobrenitración .
Métodos de producción industrial: En entornos industriales, la producción de 5-Nitroquinolin-6-amina puede implicar procesos de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de catalizadores y condiciones de reacción optimizadas, como la irradiación de microondas o las condiciones sin disolvente, pueden mejorar la eficiencia y la sostenibilidad de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones: 5-Nitroquinolin-6-amina experimenta varias reacciones químicas, incluyendo:
Reducción: El grupo nitro puede reducirse a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, formando derivados con diferentes grupos funcionales.
Oxidación: El compuesto puede sufrir reacciones de oxidación para formar óxidos de N-quinolina.
Reactivos y condiciones comunes:
Reducción: Gas hidrógeno, catalizador de paladio sobre carbono (Pd/C).
Sustitución: Nucleófilos como haluros de alquilo, en condiciones básicas.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Productos principales:
Reducción: 5-Aminoquinolin-6-amina.
Sustitución: Varios derivados de quinolina sustituidos.
Oxidación: Óxidos de N-quinolina.
Aplicaciones Científicas De Investigación
5-Nitroquinolin-6-amina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Sirve como precursor para el desarrollo de agentes farmacéuticos dirigidos a diversas enfermedades.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-Nitroquinolin-6-amina implica su interacción con objetivos moleculares como enzimas y receptores. Por ejemplo, su actividad antibacteriana puede provenir de la inhibición de las girasas bacterianas, esenciales para la replicación del ADN. Además, la posible actividad anticancerígena del compuesto podría atribuirse a la inhibición de la aminopeptidasa de metionina tipo 2, que juega un papel en la angiogénesis .
Compuestos similares:
5-Nitroquinolina: Estructura similar pero carece del grupo amino en la posición 6.
6-Nitroquinolina: Grupo nitro en la posición 6 en lugar de la posición 5.
5-Aminoquinolina: Grupo amino en la posición 5 en lugar de la posición 6.
Unicidad: 5-Nitroquinolin-6-amina es única debido a la presencia de ambos grupos nitro y amino en el anillo de quinolina, lo que confiere una reactividad química y una actividad biológica distintas. Esta doble funcionalidad permite diversas modificaciones químicas y posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
5-Nitroquinoline: Similar structure but lacks the amino group at the 6-position.
6-Nitroquinoline: Nitro group at the 6-position instead of the 5-position.
5-Aminoquinoline: Amino group at the 5-position instead of the 6-position.
Uniqueness: 5-Nitroquinolin-6-amine is unique due to the presence of both nitro and amino groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and potential therapeutic applications .
Propiedades
Número CAS |
42606-37-1 |
|---|---|
Fórmula molecular |
C9H7N3O2 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
5-nitroquinolin-6-amine |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H,10H2 |
Clave InChI |
ODYNEPWXXLCZNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)



![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)
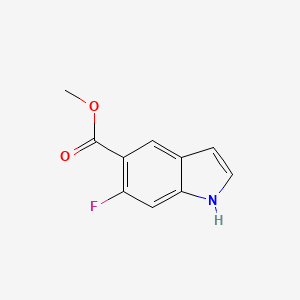
![8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906795.png)
